molecular formula C11H6Cl2N4S B12900920 2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine CAS No. 646510-36-3

2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine

Cat. No.: B12900920
CAS No.: 646510-36-3
M. Wt: 297.2 g/mol
InChI Key: IBUDBVNCLHOJOO-UHFFFAOYSA-N
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Description

2-Chloro-6-((4-chlorophenyl)thio)-1H-purine is a heterocyclic compound that belongs to the class of purines. This compound is characterized by the presence of a purine ring substituted with chlorine and a 4-chlorophenylthio group. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((4-chlorophenyl)thio)-1H-purine typically involves the reaction of 2-chloropurine with 4-chlorothiophenol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom at the 6-position of the purine ring by the 4-chlorophenylthio group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((4-chlorophenyl)thio)-1H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the purine ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted purines with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced purine derivatives.

Scientific Research Applications

2-Chloro-6-((4-chlorophenyl)thio)-1H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((4-chlorophenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropurine: Lacks the 4-chlorophenylthio group, making it less complex.

    6-Mercaptopurine: Contains a thiol group instead of the 4-chlorophenylthio group.

    4-Chlorophenylthiourea: Contains a thiourea group instead of the purine ring.

Uniqueness

2-Chloro-6-((4-chlorophenyl)thio)-1H-purine is unique due to the presence of both the purine ring and the 4-chlorophenylthio group, which confer distinct chemical and biological properties

Properties

CAS No.

646510-36-3

Molecular Formula

C11H6Cl2N4S

Molecular Weight

297.2 g/mol

IUPAC Name

2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine

InChI

InChI=1S/C11H6Cl2N4S/c12-6-1-3-7(4-2-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H,14,15,16,17)

InChI Key

IBUDBVNCLHOJOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=NC(=NC3=C2NC=N3)Cl)Cl

Origin of Product

United States

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